molecular formula C13H17N3O5S B5717860 1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B5717860
M. Wt: 327.36 g/mol
InChI Key: LQVXSMIWTPFQAD-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a nitrophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

    Amidation: The formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, specific solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity. The methylsulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrophenyl)piperidine: Lacks the methylsulfonyl group, which can affect its chemical properties and applications.

    N-(3-nitrophenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group, which can influence its solubility and stability.

Uniqueness

1-(methylsulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the methylsulfonyl group, which can enhance its chemical stability and solubility. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)15-7-5-10(6-8-15)13(17)14-11-3-2-4-12(9-11)16(18)19/h2-4,9-10H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVXSMIWTPFQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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